molecular formula C16H23N3O3S2 B2419400 N-[(cyclohexylcarbamothioyl)amino]-2-(4-methylbenzenesulfonyl)acetamide CAS No. 1023562-12-0

N-[(cyclohexylcarbamothioyl)amino]-2-(4-methylbenzenesulfonyl)acetamide

Cat. No.: B2419400
CAS No.: 1023562-12-0
M. Wt: 369.5
InChI Key: JMWKKNOBFAFETQ-UHFFFAOYSA-N
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Description

N-[(cyclohexylcarbamothioyl)amino]-2-(4-methylbenzenesulfonyl)acetamide is a versatile chemical compound with a wide range of applications in scientific research.

Preparation Methods

The synthesis of N-[(cyclohexylcarbamothioyl)amino]-2-(4-methylbenzenesulfonyl)acetamide involves several steps. One common method includes the reaction of cyclohexyl isothiocyanate with 2-(4-methylphenyl)sulfonylacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

N-[(cyclohexylcarbamothioyl)amino]-2-(4-methylbenzenesulfonyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or thiols.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide, leading to the replacement of specific functional groups.

Scientific Research Applications

N-[(cyclohexylcarbamothioyl)amino]-2-(4-methylbenzenesulfonyl)acetamide has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-[(cyclohexylcarbamothioyl)amino]-2-(4-methylbenzenesulfonyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

N-[(cyclohexylcarbamothioyl)amino]-2-(4-methylbenzenesulfonyl)acetamide can be compared with other similar compounds such as:

  • 1-Cyclohexyl-3-[[2-(2-methylphenyl)sulfonylacetyl]amino]thiourea
  • 1-Cyclohexyl-3-[[2-(4-methylphenyl)methylsulfanyl]acetyl]amino]thiourea These compounds share similar structural features but may differ in their chemical reactivity and biological activities. The unique combination of functional groups in this compound contributes to its distinct properties and potential applications .

Properties

IUPAC Name

1-cyclohexyl-3-[[2-(4-methylphenyl)sulfonylacetyl]amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3S2/c1-12-7-9-14(10-8-12)24(21,22)11-15(20)18-19-16(23)17-13-5-3-2-4-6-13/h7-10,13H,2-6,11H2,1H3,(H,18,20)(H2,17,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMWKKNOBFAFETQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NNC(=S)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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